1-N,4-N-bis(6-methylpyridin-2-yl)benzene-1,4-dicarboxamide
Description
1-N,4-N-bis(6-methylpyridin-2-yl)benzene-1,4-dicarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzene ring substituted with two carboxamide groups, each linked to a 6-methylpyridin-2-yl moiety. The presence of these functional groups imparts specific chemical reactivity and interaction capabilities, making it a valuable subject for research.
Properties
IUPAC Name |
1-N,4-N-bis(6-methylpyridin-2-yl)benzene-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-13-5-3-7-17(21-13)23-19(25)15-9-11-16(12-10-15)20(26)24-18-8-4-6-14(2)22-18/h3-12H,1-2H3,(H,21,23,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXNYGMKOAGDNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N,4-N-bis(6-methylpyridin-2-yl)benzene-1,4-dicarboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the preparation of 6-methylpyridin-2-ylamine through the reaction of 6-methylpyridine with an appropriate amine source.
Coupling Reaction: The intermediate is then coupled with benzene-1,4-dicarboxylic acid chloride in the presence of a base such as triethylamine to form the desired dicarboxamide compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-N,4-N-bis(6-methylpyridin-2-yl)benzene-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxamide groups.
Substitution: The pyridine rings can participate in substitution reactions, where substituents on the pyridine ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or other oxidized derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
1-N,4-N-bis(6-methylpyridin-2-yl)benzene-1,4-dicarboxamide has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with transition metals for catalysis and material science applications.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the field of cancer treatment, due to its ability to interact with specific molecular targets.
Industry: The compound is investigated for its use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-N,4-N-bis(6-methylpyridin-2-yl)benzene-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique reactivity. These complexes can participate in catalytic cycles, facilitating various chemical transformations. Additionally, the compound’s ability to interact with biological macromolecules suggests potential pathways for therapeutic action, such as inhibiting enzyme activity or disrupting protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- **1,3-bis((6-methylpyridin-2-yl)imino)iso
N,N′-Bis((6-methoxylpyridin-2-yl)methylene)-p-phenylenediimine: This compound features a similar pyridine-based structure and is used in coordination chemistry and material science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
